molecular formula C14H11BrClN3O4S B4630890 N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide

Cat. No.: B4630890
M. Wt: 432.7 g/mol
InChI Key: OBGVXTCWDIWHNR-UHFFFAOYSA-N
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Description

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a chlorine atom, a phenoxy group, an acetyl group, a hydrazino group, a carbonothioyl group, and a furamide group. These functional groups contribute to its diverse reactivity and potential utility in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

    Acetylation: The 2-bromo-4-chlorophenol is then acetylated using acetic anhydride to form 2-bromo-4-chlorophenoxyacetyl chloride.

    Hydrazination: The acetyl chloride derivative is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Thioamide Formation: The hydrazide is then treated with carbon disulfide to form the carbonothioyl derivative.

    Furamide Formation: Finally, the carbonothioyl derivative is reacted with furfurylamine to yield the target compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Condensation: The hydrazino group can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Condensation: Acetic acid (CH3COOH), ethanol (C2H5OH)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

    Condensation: Hydrazones

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities. It could serve as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial applications, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein Interaction: The compound can form stable complexes with proteins, altering their conformation and function. This can affect various cellular processes, including signal transduction and gene expression.

    Reactive Oxygen Species (ROS) Modulation: The compound may influence the production and scavenging of reactive oxygen species, thereby modulating oxidative stress and cellular damage.

Comparison with Similar Compounds

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide can be compared with other similar compounds to highlight its uniqueness:

    N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-thiopheneamide: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-pyrrolamide: This compound contains a pyrrole ring, which could influence its reactivity and interactions with biological targets.

    N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-pyridineamide: The presence of a pyridine ring in this compound may enhance its ability to coordinate with metal ions and participate in catalytic processes.

Properties

IUPAC Name

N-[[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O4S/c15-9-6-8(16)3-4-10(9)23-7-12(20)18-19-14(24)17-13(21)11-2-1-5-22-11/h1-6H,7H2,(H,18,20)(H2,17,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGVXTCWDIWHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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